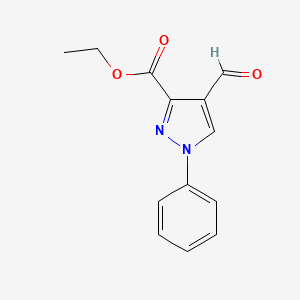

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-formyl-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXQUZWWWWBKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Hydrazines with β-Keto Esters

One of the most common approaches involves the reaction of phenylhydrazine with β-keto esters such as ethyl acetoacetate. This method proceeds via the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring, followed by selective formylation at the 4-position.

Phenylhydrazine + Ethyl acetoacetate → Pyrazole core → Formylation → Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

- Solvent: Ethanol or methanol

- Catalyst: Usually acid or base catalysts like acetic acid or K₂CO₃

- Temperature: 80–100°C

- Time: 8–12 hours

- The cyclization is facilitated by refluxing phenylhydrazine with ethyl acetoacetate, often under inert atmosphere to prevent oxidation.

- Formylation at the 4-position can be achieved via Vilsmeier-Haack reaction conditions, involving POCl₃ and DMF, or through formyl transfer using formylating agents like paraformaldehyde.

Reaction of Hydrazines with Trichloromethyl Enones

Recent advances have employed trichloromethyl enones as starting materials to achieve regioselective synthesis. These enones, such as (E/Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones, react with phenylhydrazines to form pyrazole derivatives with high regioselectivity.

Trichloromethyl enone + Phenylhydrazine → Pyrazole derivative

- Solvent: Methanol or ethanol

- Temperature: Reflux conditions

- Additives: Often no need for additional catalysts

- Yield: Moderate to excellent (37–97%)

- The regioselectivity (1,3- or 1,5-) depends on the nature of the hydrazine (free or hydrochloride form).

- The trichloromethyl group serves as a precursor for the carboxyalkyl moiety, enabling a one-pot, three-component regioselective synthesis.

Formylation via Vilsmeier-Haack Reaction

For the introduction of the formyl group at the 4-position, the Vilsmeier-Haack formylation is often employed, especially when starting from precursors like phenylpyrazoles.

- Reagents: POCl₃ and DMF

- Temperature: 0–5°C during diazotization; room temperature for formylation

- Solvent: Dichloromethane or chloroform

- The formylation is highly regioselective, favoring the 4-position on the pyrazole ring.

- Optimization of reaction temperature and reagent equivalents is critical for yield and selectivity.

Specific Experimental Data

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Cyclocondensation | Phenylhydrazine + Ethyl acetoacetate | Acid/Base catalyst | Ethanol | 80–100°C | 70–85% | Widely used, straightforward |

| Enone Reaction | Trichloromethyl enone + Phenylhydrazine | No catalyst | Methanol | Reflux | 37–97% | High regioselectivity, scalable |

| Formylation | Pyrazole derivative | POCl₃/DMF | Dichloromethane | 0–25°C | 60–85% | Precise control needed |

Notes on Optimization and Scale-Up

- Reaction Temperature: Elevated temperatures (80–100°C) favor cyclization, but excessive heat can lead to side reactions.

- Solvent Choice: Methanol and ethanol are preferred for their solubility and reactivity profiles.

- Catalysts/Additives: Basic catalysts like K₂CO₃ improve yields; acid catalysts are used during formylation.

- Purification: Recrystallization from ethanol or chromatography ensures high purity.

Research Findings and Literature Insights

- Recent studies demonstrate the utility of trichloromethyl enones for regioselective synthesis, allowing for tailored substitution patterns and functionalization.

- The use of protected phenylhydrazines (e.g., phenylsemicarbazide) enhances regioselectivity toward the 1,3-regioisomer.

- Optimization of reaction parameters, including solvent, temperature, and reagent equivalents, is crucial for maximizing yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Ethyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has demonstrated notable antimicrobial activity. It has been investigated for its potential as an antibacterial and antiviral agent. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics and antiviral medications .

Anti-inflammatory and Antiallergic Effects

Studies have shown that compounds based on this compound exhibit anti-inflammatory properties. These compounds are being explored for their potential use in treating inflammatory diseases and allergic reactions. The mechanism involves the inhibition of pro-inflammatory mediators, which may lead to reduced symptoms in conditions like asthma and rhinitis .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a bifunctional building block in organic synthesis, facilitating the construction of complex pyrazole-based frameworks. Its dual functionality allows for diverse chemical transformations, making it a valuable intermediate in synthesizing more complex heterocyclic compounds . Researchers have utilized it to create various pyrazole derivatives with potential therapeutic applications.

Synthesis of Pyrazole-Fused Derivatives

this compound has been employed in the synthesis of pyrazole-fused structures, which are important in drug discovery. The ability to modify its structure leads to a library of compounds that can be screened for biological activity, thereby accelerating the drug development process .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Heterocyclic Chemistry explored the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain modifications to the compound enhanced its antibacterial properties significantly, suggesting pathways for further drug development .

Case Study 2: Anti-inflammatory Applications

Research conducted on the anti-inflammatory effects of this compound highlighted its potential in treating chronic inflammatory diseases. In vitro tests showed that derivatives could reduce inflammation markers in cell cultures, paving the way for clinical trials aimed at evaluating their effectiveness in humans .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (Compound A) with key analogs, focusing on structural variations, reactivity, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrazole/Triazole Derivatives

Aldehyde-Driven Reactivity

- Compound A : The C4-formyl group enables cyclocondensation to form dihydropyridines, a key step in synthesizing bioactive heterocycles . It also participates in Schiff base formation for chemosensors, detecting anions via colorimetric responses .

- However, its applications in chemosensors remain unexplored in the literature reviewed .

- Methoxy-Substituted Analog (Compound D) : The electron-donating methoxy group on the phenyl ring could modulate the electron density of the pyrazole core, affecting reactivity in cyclocondensation or sensor interactions .

Ester Group Influence

- Methyl Ester (Compound E) : The smaller methyl group (vs. ethyl in Compound A) may reduce steric hindrance, enhancing solubility in polar solvents. However, its formyl group is on the phenyl ring, limiting direct comparisons in pyrazole-specific reactions .

- Non-Aldehyde Analogs (Compound C): The absence of the formyl group in Compound C restricts its use in aldehyde-mediated reactions, though its diphenyl structure may enhance lipophilicity for biological applications .

Actividad Biológica

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and relevant case studies.

This compound exhibits notable biochemical properties, primarily due to its ability to interact with various enzymes and proteins. Its high antioxidant activity plays a crucial role in neutralizing free radicals, thus preventing oxidative damage to cells. The compound enhances the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

Table 1: Antioxidant Activity Comparison

Cellular Effects

The compound influences various cellular processes by modulating key signaling pathways. It has been shown to affect the activity of kinases and phosphatases, which are critical for cell signaling and regulation. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

The molecular mechanism involves binding to specific biomolecules, particularly enzymes associated with oxidative stress. This interaction enhances their protective effects against cellular damage. Research indicates that the compound's formyl group provides a reactive site for nucleophilic additions, facilitating various chemical transformations that contribute to its biological activity .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound across different contexts:

Case Study 1: Antimicrobial Activity

In a study assessing antimicrobial properties, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 0.22 µg/mL for some derivatives .

Case Study 2: Anti-inflammatory Effects

The compound was also tested for anti-inflammatory properties using the carrageenan-induced rat paw edema model. Results showed that it significantly reduced inflammation compared to standard anti-inflammatory drugs like ibuprofen .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : A plausible synthesis involves cyclocondensation of substituted hydrazines with β-ketoesters, followed by formylation at the 4-position. For example, analogous pyrazole derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are synthesized via nucleophilic substitution and subsequent purification using column chromatography . Optimization may involve varying catalysts (e.g., K₂CO₃ in DMF), temperature (80–100°C), and reaction time (8–12 hours) to minimize side products. Monitoring by TLC and LC-MS is critical for intermediate validation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : Analyze and NMR spectra to confirm the pyrazole core, formyl group ( ~9.8–10.2 ppm), and ester moiety ( ~4.3 ppm for -OCH₂CH₃). Compare with similar structures (e.g., ethyl 1,5-diphenylpyrazole-4-carboxylate) to resolve overlapping signals .

- X-ray crystallography : Use SHELX programs for structure refinement. For example, pyrazole derivatives often crystallize in monoclinic systems (e.g., space group ), with bond lengths and angles validated against DFT calculations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) arising during synthesis be systematically investigated?

- Methodology :

- Contradiction analysis : If a singlet at ~2.5 ppm appears (indicating residual DMF), repeat the reaction with rigorous solvent removal. For persistent impurities, employ preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) .

- Isotopic labeling : Use -labeled reagents to trace unexpected byproducts. For example, deuterated hydrazines can help identify unreacted intermediates via MS fragmentation patterns .

Q. What computational strategies (e.g., DFT) can predict the reactivity of the formyl group in further functionalization reactions?

- Methodology :

- DFT calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites. The formyl group’s LUMO energy (-1.5 eV) suggests susceptibility to nucleophilic attack, which can be validated experimentally via reactions with amines or Grignard reagents .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design, leveraging pyrazole derivatives’ known antimicrobial or anti-inflammatory activities .

Q. How do steric and electronic effects of the 1-phenyl and 4-formyl substituents influence the compound’s stability under acidic/basic conditions?

- Methodology :

- Kinetic studies : Monitor degradation via HPLC under varying pH (1–13). For instance, the ester group may hydrolyze rapidly in basic conditions (t½ < 1 hour at pH 12), while the formyl group could oxidize in acidic media. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) may prolong shelf life .

- Hammett analysis : Correlate substituent σ values with hydrolysis rates to quantify electronic effects. The electron-withdrawing formyl group likely accelerates ester hydrolysis compared to methyl analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

- Methodology :

- Precautionary measures : Use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood. Avoid skin contact, as pyrazole derivatives may cause irritation (see analogous compounds’ SDS) .

- Waste disposal : Follow institutional guidelines for halogenated waste, even if the compound is not classified as hazardous. Incineration or licensed chemical disposal services are preferred .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.